tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available starting materials such as 1,5-diketones or 1,5-diamines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate reaction conditions.
Carbamate Formation: The tert-butyl carbamate group can be introduced by reacting the piperidine derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring or the trifluoromethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the carbamate group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl ((3S,5S)-5-chloropiperidin-3-yl)carbamate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
tert-Butyl ((3S,5S)-5-phenylpiperidin-3-yl)carbamate: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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